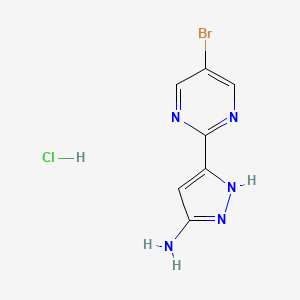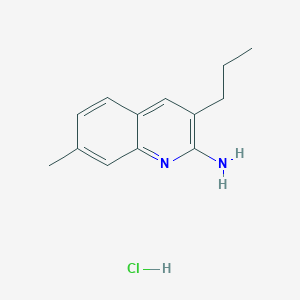
2-(Boc-amino)-4-chloro-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-amino)-4-chloro-3-methylpyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a chlorine atom, and a methyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-4-chloro-3-methylpyridine typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(Boc-amino)-4-chloro-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base such as potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium azide would yield the corresponding azide derivative.
Deprotection Reactions: The major product is the free amine, 2-amino-4-chloro-3-methylpyridine.
Aplicaciones Científicas De Investigación
2-(Boc-amino)-4-chloro-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme inhibitors and receptor ligands.
Industry: Employed in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Boc-amino)-4-chloro-3-methylpyridine largely depends on its role as an intermediate or a protected amine. The Boc group protects the amino functionality during chemical reactions, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Boc-amino)-4-chloropyridine
- 2-(Boc-amino)-3-methylpyridine
- 2-(Boc-amino)-5-chloro-3-methylpyridine
Uniqueness
2-(Boc-amino)-4-chloro-3-methylpyridine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in the synthesis of specific target molecules .
Propiedades
Fórmula molecular |
C11H15ClN2O2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
tert-butyl N-(4-chloro-3-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-8(12)5-6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
Clave InChI |
ANAVVMJPSLRLPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1NC(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


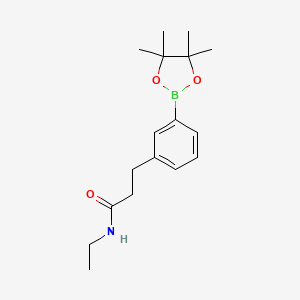
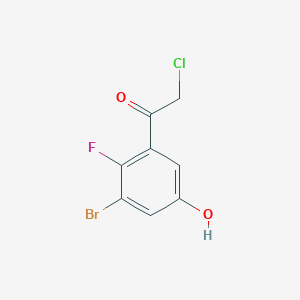
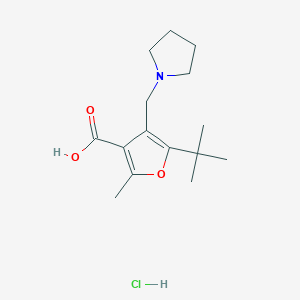
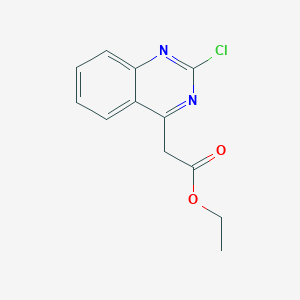
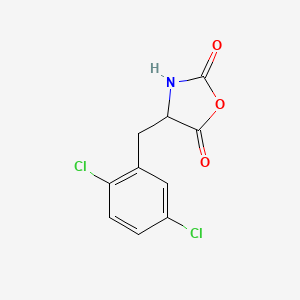


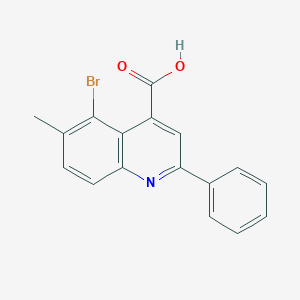
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)

